(2,6-Dimethylcyclohexyl)hydrazine dihydrochloride
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Description
“(2,6-Dimethylcyclohexyl)hydrazine dihydrochloride” is a chemical compound with the molecular formula C8H20Cl2N2 . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H18N2.2ClH/c1-6-4-3-5-7(2)8(6)10-9;;/h6-8,10H,3-5,9H2,1-2H3;2*1H . This indicates that the molecule consists of a cyclohexyl ring with two methyl groups at the 2 and 6 positions, and a hydrazine group attached to the ring. Two hydrochloride ions are also associated with the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 215.16 . It should be stored at a temperature of 4 degrees Celsius .Mechanism of Action
The mechanism of action of “(2,6-Dimethylcyclohexyl)hydrazine dihydrochloride” is not clear from the available information. It’s important to note that this compound is intended for research use only.
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation, respiratory irritation, and may cause drowsiness or dizziness . It’s important to handle this compound with appropriate safety measures .
Properties
IUPAC Name |
(2,6-dimethylcyclohexyl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-6-4-3-5-7(2)8(6)10-9;;/h6-8,10H,3-5,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFHUZDSWHYXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1NN)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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